
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position of the uracil ring. The molecular formula of this compound is C14H23N3O2 , and it has a molecular weight of 265.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Methylation: The methyl group at the 1-position is introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Applications De Recherche Scientifique
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and dimethylamino groups contribute to its binding affinity and specificity. The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1-methyl-: Lacks the dimethylamino group at the 5-position, resulting in different chemical and biological properties.
Uracil, 5-(dimethylamino)-1-methyl-: Lacks the cyclohexyl group at the 3-position, affecting its overall reactivity and interactions.
Uracil, 3-cyclohexyl-5-(ethylmethylamino)-1-methyl-: Contains an ethylmethylamino group instead of a dimethylamino group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique structural features and properties of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- , making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
53727-40-5 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-cyclohexyl-5-(dimethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
Clé InChI |
LGTBOIFEURNNPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)C2CCCCC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



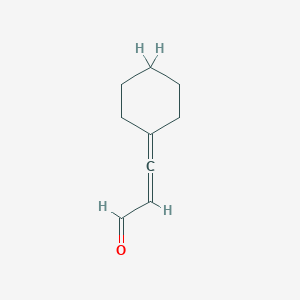
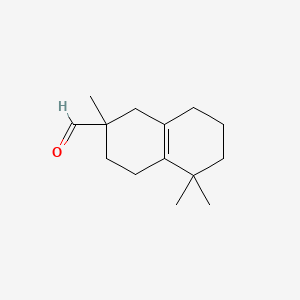
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
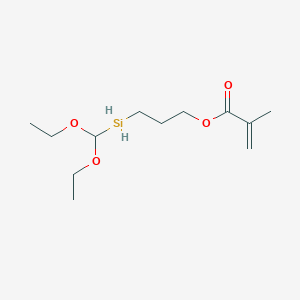
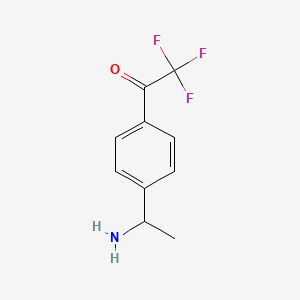
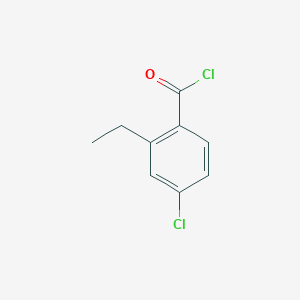
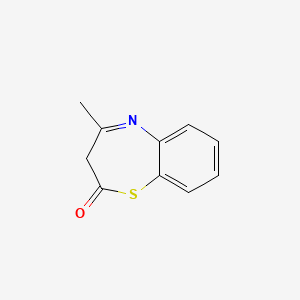
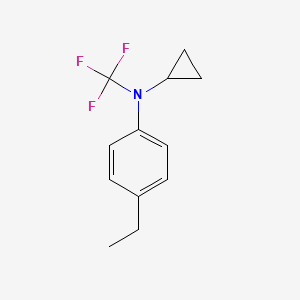
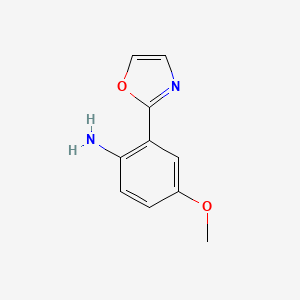
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

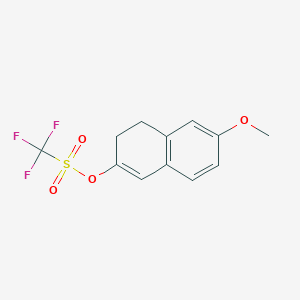
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
